molecular formula C20H15ClN4O B3009480 4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 847388-38-9

4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No. B3009480
CAS RN: 847388-38-9
M. Wt: 362.82
InChI Key: UAVBGXDFPZIKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzamide derivatives involves multiple steps, starting from different precursors. For instance, a novel benzimidazole derivative was synthesized by hydrolyzing an azlactone precursor in an acidic medium and then treating the product with o-phenylenediamine (OPDA) . Another synthesis process for a benzamide derivative involved chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction, resulting in a good yield of 54.5% . These methods suggest that the synthesis of benzamide derivatives can be complex and may require careful control of reaction conditions to achieve high yields.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically confirmed using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectral data . These techniques provide detailed information about the molecular framework and substituent patterns, which are crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the compound 4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide. However, the synthesis of similar compounds suggests that these molecules can undergo various chemical transformations, including hydrolysis, aminolysis, and reduction . These reactions are important for modifying the structure and properties of the benzamide derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly discussed in the provided papers, the properties of benzamide derivatives can generally be inferred from their molecular structure. The presence of different functional groups, such as the benzamide moiety, chloro substituents, and heterocyclic rings, can influence properties like solubility, melting point, and reactivity. Spectroscopic data from related compounds can also provide insights into the electronic environment of the molecule, which affects its chemical properties .

Scientific Research Applications

DNA Interactions

The study of Hoechst 33258, a closely related compound, provides insights into the interactions between minor groove binders and DNA. These binders, including analogues of 4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide, demonstrate specificity for AT-rich sequences in the minor groove of double-stranded DNA. Such interactions have practical applications in fluorescent DNA staining, chromosome analysis, and as a basis for drug design targeting DNA's minor groove for therapeutic purposes (Issar & Kakkar, 2013).

Antitumor Activity

Imidazole derivatives, including structures similar to this compound, have been reviewed for their antitumor activities. These compounds, through various mechanisms, including interaction with DNA, have shown potential in the search for new antitumor drugs (Iradyan et al., 2009).

Optoelectronic Materials

Research on quinazolines and pyrimidines, closely related to the chemical structure of interest, highlights their application in creating novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show promising electroluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).

properties

IUPAC Name

4-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-13-18(24-20-22-10-3-11-25(13)20)15-4-2-5-17(12-15)23-19(26)14-6-8-16(21)9-7-14/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVBGXDFPZIKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.